molecular formula C12H9Cl2NO B11925080 4-Chloro-2-((3-chlorobenzyl)oxy)pyridine CAS No. 1346707-10-5

4-Chloro-2-((3-chlorobenzyl)oxy)pyridine

Cat. No.: B11925080
CAS No.: 1346707-10-5
M. Wt: 254.11 g/mol
InChI Key: YUJCAPDHBSQBOL-UHFFFAOYSA-N
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Description

4-Chloro-2-((3-chlorobenzyl)oxy)pyridine is a chemical intermediate designed for research and development applications. Compounds of this class are frequently employed in synthetic organic chemistry, particularly in the construction of more complex molecules for pharmaceutical and materials science. The structure features a pyridine ring substituted with a chloro group at the 4-position and a 3-chlorobenzyloxy group at the 2-position. The chlorine atom offers a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, enabling the introduction of diverse aryl, heteroaryl, or amine groups. Simultaneously, the benzyloxy moiety can serve as a protecting group for the pyridine oxygen or be modified to alter the compound's steric and electronic properties. Researchers value this scaffold for its potential in creating novel compounds for biological evaluation, including as a precursor in developing kinase inhibitors or other small-molecule therapeutics. This product is strictly for research purposes and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1346707-10-5

Molecular Formula

C12H9Cl2NO

Molecular Weight

254.11 g/mol

IUPAC Name

4-chloro-2-[(3-chlorophenyl)methoxy]pyridine

InChI

InChI=1S/C12H9Cl2NO/c13-10-3-1-2-9(6-10)8-16-12-7-11(14)4-5-15-12/h1-7H,8H2

InChI Key

YUJCAPDHBSQBOL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)COC2=NC=CC(=C2)Cl

Origin of Product

United States

Structure Activity Relationship Sar Studies of 4 Chloro 2 3 Chlorobenzyl Oxy Pyridine and Its Analogues

Positional Isomerism and Substituent Effects on Biological Activity

Impact of Chlorine Substitution Pattern on the Pyridine (B92270) Ring

The position of the chlorine atom on the pyridine ring is a crucial factor in the biological activity of this class of compounds. The electron-withdrawing nature of the nitrogen atom in the pyridine ring creates a unique electronic environment, making the ring susceptible to nucleophilic substitution, particularly at the 2- and 4-positions. google.comfda.gov The placement of a chlorine atom at the 4-position, as in the parent compound, significantly influences the molecule's electronic properties and its ability to interact with biological targets.

Systematic modifications to the chlorine substitution pattern would be necessary to fully elucidate its role. For instance, moving the chlorine to the 3, 5, or 6-position would alter the dipole moment and the electron density distribution across the pyridine ring, which could in turn affect binding affinity to a target protein. Studies on related pyridine derivatives have shown that such positional changes can lead to dramatic differences in biological activity. researchgate.net

Table 1: Hypothetical Impact of Chlorine Position on the Pyridine Ring on Biological Activity This table is illustrative and based on general principles of medicinal chemistry, as specific data for this compound series is not publicly available.

Compound Name Chlorine Position on Pyridine Expected Impact on Activity Rationale
2-((3-chlorobenzyl)oxy)-3-chloro pyridine 3-position Potentially reduced activity The 3-position is less electronically activated for nucleophilic attack compared to the 4-position. mdpi.com
2-((3-chlorobenzyl)oxy)-4-chloro pyridine 4-position Reference Compound The 4-position is electronically favorable for interaction and substitution.
2-((3-chlorobenzyl)oxy)-5-chloro pyridine 5-position Variable The electronic effect at the 5-position is different from the 4-position and could lead to altered target engagement.

Role of the Chlorobenzyl Moiety's Substitution Position (e.g., ortho-, meta-, para-chloro)

The isomeric position of the chlorine atom on the benzyl (B1604629) ring—ortho, meta, or para—is another critical factor that dictates the three-dimensional shape and electronic character of the molecule. The parent compound features a meta-chloro substitution. Changing this to the ortho or para position would alter the molecule's conformation and how it presents itself to a binding pocket.

For example, a para-chloro substituent might extend into a different region of a target's active site compared to a meta- or ortho-chloro group. The electronic effects also differ; a para-chloro group exerts a stronger electronic influence through resonance compared to a meta-substituent. These subtle changes can lead to significant differences in binding affinity and, consequently, biological activity. Research on other inhibitor classes has frequently demonstrated that such positional isomerism is a key parameter to optimize for potency.

Table 2: Hypothetical Impact of Chlorobenzyl Isomerism on Biological Activity This table is illustrative and based on general principles of medicinal chemistry, as specific data for this compound series is not publicly available.

Compound Name Chlorine Position on Benzyl Ring Expected Impact on Activity Rationale
4-Chloro-2-((2-chlorobenzyl )oxy)pyridine ortho Potentially altered activity Steric hindrance from the ortho substituent could affect the preferred conformation of the molecule.
4-Chloro-2-((3-chlorobenzyl )oxy)pyridine meta Reference Compound The meta position provides a specific spatial and electronic arrangement.

Influence of Linker Modifications (e.g., oxy vs. thio, methylene (B1212753) variations)

The ether linkage (-O-) connecting the pyridine and benzyl moieties is not merely a spacer but an active contributor to the molecule's properties, including its flexibility and ability to form hydrogen bonds. Replacing the oxygen atom with a sulfur atom to create a thioether linkage (-S-) would significantly alter the geometry and electronic nature of the linker. Thioethers are generally less polar and have different bond angles and lengths compared to ethers, which would result in a different spatial arrangement of the two aromatic rings.

Furthermore, variations in the methylene bridge, such as adding or removing a CH₂ group, would change the distance and flexibility between the pyridine and benzyl rings. These modifications directly impact how the molecule can adapt its conformation to fit into a binding site.

Table 3: Hypothetical Impact of Linker Modification on Biological Activity This table is illustrative and based on general principles of medicinal chemistry, as specific data for this compound series is not publicly available.

Compound Name Linker Modification Expected Impact on Activity Rationale
4-Chloro-2-((3-chlorobenzyl)oxy )pyridine Ether (Oxy) Reference Compound Provides a specific bond angle and potential for hydrogen bond acceptance.
4-Chloro-2-((3-chlorobenzyl)thio )pyridine Thioether (Thio) Potentially different activity and metabolic stability Alters bond angle, length, and polarity, which can affect binding and metabolism.

Structural Modifications of the Pyridine Ring System

Beyond positional isomerism, the introduction of different substituents onto the pyridine ring offers a broad avenue for optimizing the biological activity of the lead compound.

Variations in Halogenation Patterns on the Pyridine Nucleus

While the parent compound is chlorinated, exploring other halogens such as fluorine, bromine, or iodine at the 4-position can provide valuable SAR insights. The size, electronegativity, and lipophilicity of the halogen atom can influence membrane permeability, metabolic stability, and direct interactions with the target. For example, replacing chlorine with fluorine, a smaller and more electronegative atom, could lead to different binding interactions. Conversely, a larger atom like bromine or iodine might provide beneficial interactions in a larger hydrophobic pocket.

Fused Pyridine Systems as Analogues (e.g., pyrrolopyridines, triazolopyridines)

The replacement of the simple pyridine ring with fused heterocyclic systems, such as pyrrolopyridines and triazolopyridines, has emerged as a fruitful strategy in medicinal chemistry to explore new chemical space and modulate pharmacological properties.

Research into triazolopyridines has identified these scaffolds as potent and selective inhibitors of phosphoinositide 3-kinase γ (PI3Kγ). nih.gov A chemoproteomic screening of a kinase-focused library led to the identification of a 6-aryl-triazolopyridine core. Subsequent optimization of this series highlighted key structural features necessary for PI3Kγ activity and selectivity. nih.gov For instance, modifications to the core of these compounds resulted in analogues with enhanced selectivity across the entire kinome, particularly against PI3Kβ. nih.gov

Pyrrolopyridine and pyrrolopyridopyrimidine analogues have been synthesized and evaluated for their anti-inflammatory potential. nih.gov Studies have shown that fused pyrrole (B145914) systems, specifically pyrrolopyridines, exhibit significant anti-inflammatory activity. nih.gov Molecular docking studies suggest that these compounds effectively bind to the COX-2 enzyme. nih.gov Another complex fused system, found in the antiviral agent Remdesivir, is a pyrrolo[2,1-f] nih.govnih.govmdpi.comtriazine, which acts as an adenosine (B11128) triphosphate analogue. nih.gov

Furthermore, the synthesis of novel furo[2,3-b]pyridine derivatives and their subsequent transformation into pyrido[3′,2′:4,5]furo[3,2-d]pyrimidin-4(3H)-one systems have yielded compounds with significant anticancer activity against various human cancer cell lines, while remaining non-toxic to normal cell lines. nih.gov

Modifications of the Benzyl Moiety

Alterations to the benzyl portion of the lead compound, 4-Chloro-2-((3-chlorobenzyl)oxy)pyridine, have been extensively investigated to understand its role in molecular recognition and to fine-tune the compound's activity.

Exploration of Different Halogen Substituents on the Phenyl Ring (e.g., fluoro, bromo)

Studies on N-(pyridin-2-yl)isonicotinamides (4Pyr-X, where X = Cl, Br, I) have shown that the structural influence of the halogen atom increases in the order of Cl < Br < I. mdpi.comsemanticscholar.orgnih.gov This trend is attributed to the increasing size of the σ-hole on the halogen atom, which enhances its ability to form halogen bonds. mdpi.comsemanticscholar.orgnih.gov For example, in certain co-crystals of the iodo-substituted analogue (4Pyr-I), a halogen-bond-based –I···N(py) interaction was observed to compete with and replace a typical hydrogen bond. mdpi.comsemanticscholar.orgnih.gov

In the context of antiplasmodial activity, the replacement of a 4-fluorophenoxy substituent with a hydrogen atom resulted in a compound with only moderate activity, suggesting that the halogenated aryl group is favorable for activity. mdpi.com

The table below summarizes the impact of different halogen substituents on the properties of pyridine-containing compounds based on crystallographic and activity studies.

Compound SeriesHalogen (X)ObservationReference
N-(pyridin-2-yl)isonicotinamidesCl, Br, IStructural influence increases Cl < Br < I. mdpi.comsemanticscholar.orgnih.gov
N-(pyridin-2-yl)isonicotinamidesICan form competitive halogen bonds (–I···N(py)). mdpi.comsemanticscholar.orgnih.gov
2-PhenoxybenzamidesF (on phenoxy)Favorable for antiplasmodial activity compared to H. mdpi.com
General Pyridine DerivativesHalogensCan decrease antiproliferative activity in some series. mdpi.com

Alterations in the Aromaticity and Size of the Benzyl Ring System

Modifying the size and aromatic character of the ring system attached to the oxy-methylene linker is a key SAR strategy. This is often achieved by replacing the benzyl group with larger or smaller aromatic or heteroaromatic systems. For instance, the transition from a single pyridine ring to fused systems like pyrrolopyridines or triazolopyridines inherently alters the size, shape, and electronic distribution of the molecule. nih.govnih.gov

In the development of β-secretase (BACE-1) inhibitors, SAR analysis of spirocyclic chroman derivatives revealed that introducing meta-substituted aryl groups, such as a 3-chlorophenyl group, on the 6-position of the chroman ring enhanced the fit within the S3 pocket of the enzyme, leading to a significant improvement in potency. acs.org This demonstrates how adjusting the size and substitution pattern of an aromatic ring can optimize interactions with a biological target.

Heteroaryl Bioisosteres of the Benzyl Moiety

Replacing the benzyl ring with a heteroaromatic ring (a bioisosteric replacement) is a common and often successful tactic in drug design to improve potency, selectivity, and pharmacokinetic properties. nih.gov

SAR studies on potential Cdc7 inhibitors have shown that replacing a phenyl ring with a pyridine ring can lead to a more than 500-fold improvement in biological potency. nih.gov In the context of BACE-1 inhibitors, SAR studies revealed that while pyridine analogues were generally more potent than their pyrimidine (B1678525) counterparts, they exhibited lower selectivity. acs.org Further exploration led to the synthesis of derivatives containing thienyl and pyrazolyl groups. acs.org The introduction of a pyrazole (B372694) ring with small N-alkyl groups improved both potency and selectivity, while a keto group on a thiophene (B33073) ring was found to significantly enhance binding potency through key interactions with a tryptophan residue (Trp76) in the enzyme's active site. acs.org

The table below presents examples of heteroaryl bioisosteres for the benzyl moiety and their observed effects on activity.

Original MoietyBioisostereTarget/ActivityObserved EffectReference
PhenylPyridineCdc7 Inhibitor>500-fold increase in potency. nih.gov
PyrimidinePyridineBACE-1 InhibitorIncreased potency, but lower selectivity. acs.org
PhenylThiophene (with keto group)BACE-1 InhibitorEnhanced binding potency. acs.org
PhenylPyrazole (with N-alkyl)BACE-1 InhibitorImproved potency and selectivity. acs.org

Biological Activities and Molecular Mechanisms of Action for Pyridine Ether Scaffolds

Modulation of Biological Targets

Pyridine (B92270) ether scaffolds have demonstrated the ability to interact with and modulate the function of various biological macromolecules, leading to a range of physiological effects. These interactions are primarily driven by the structural features of the pyridine ring and the ether linkage, which allow for specific binding to enzymes and receptors. nih.govgcwgandhinagar.com

A prominent mechanism through which pyridine ether-containing compounds exert their effects is through the inhibition of enzyme activity. By binding to the active or allosteric sites of enzymes, these molecules can block the catalytic conversion of substrates to products, thereby disrupting cellular signaling pathways or metabolic processes.

Protein kinases play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Pyridine derivatives have been extensively investigated as kinase inhibitors. nih.gov The pyridine scaffold can act as a hinge-binding motif, a key interaction for kinase inhibition. rsc.org

PDK1, TRK, EGFR, CLK Kinases, FLT3, VEGFR2: Pyridine derivatives have shown inhibitory activity against a range of kinases. For instance, certain pyridine derivatives act as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis. wikipedia.org These compounds can bind competitively to the ATP-binding site in the tyrosine kinase domain of the receptor. wikipedia.org Thienopyridine urea (B33335) derivatives have been identified as inhibitors of both VEGF and HGF receptor signaling. wikipedia.org Furthermore, pyridine-based compounds have been developed as potent inhibitors of c-Met kinase, another important target in cancer therapy. mdpi.com Some pyridine derivatives have also been explored as inhibitors for PIM-1 kinase, which is implicated in various cancers. nih.gov

Table 1: Examples of Pyridine Derivatives as Kinase Inhibitors

Kinase Target Compound Type Observed Activity
VEGFR-2 Pyridine derivatives with thiazolyamino-substituted heterocycles Anti-angiogenesis and anti-proliferation in tumor cells wikipedia.org
c-Met, VEGFR2, EGFR Pyridine derivatives with benzazepine Inhibitory activity on a variety of tumors wikipedia.org
PIM-1 Pyridine-quinoline hybrids Competitive and non-competitive inhibition nih.gov
c-Met Pyridine bioisostere of Cabozantinib Potent c-Met kinase inhibition mdpi.com

Cholinesterase inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease, as they increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain. acs.org Pyridine-based structures have been designed as potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govnih.gov

Research has shown that novel series of pyridine derivatives can act as dual-binding site inhibitors of cholinesterases. acs.org For example, a series of pyridine diamine derivatives demonstrated nanomolar inhibitory potency against both AChE and BChE, with some compounds exhibiting a mixed inhibition mechanism. acs.org In one study, a carbamate (B1207046) derivative of pyridine was found to be a highly potent inhibitor of human AChE with an IC50 value of 0.153 µM. nih.gov Molecular docking studies indicated that this compound could interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. nih.gov

Table 2: Cholinesterase Inhibition by Pyridine Derivatives

Compound Type Target Enzyme IC50 / Ki Value Inhibition Mechanism
Pyridine carbamate (compound 8) human AChE IC50 = 0.153 ± 0.016 μM nih.gov Mixed nih.gov
Pyridine carbamate (compound 11) human BChE IC50 = 0.828 ± 0.067 μM nih.gov Not specified
Pyrimidine (B1678525) derivative (compound 9) EeAChE Ki = 312 ± 108 nM acs.org Not specified
Pyrimidine derivative (compound 13) EeAChE Ki = 426 ± 132 nM acs.org Not specified
Pyrimidine derivative (compound 22) eqBChE Ki = 99 ± 71 nM acs.org Mixed acs.org
Zinc (II) amide carboxylate (AAZ8) AChE IC50 = 14 µg/mL nih.gov Not specified
Zinc (II) amide carboxylate (AAZ8) BChE IC50 = 18 µg/mL nih.gov Not specified

Monoamine oxidase B (MAO-B) is an enzyme involved in the degradation of neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative diseases like Parkinson's disease. mdpi.comnih.gov Pyridine-containing compounds have been identified as effective MAO-B inhibitors. mdpi.commdpi.com

A series of N-pyridyl-hydrazone derivatives were synthesized and shown to specifically inhibit monoamine oxidases. mdpi.com Certain derivatives with specific substitutions on the phenyl ring displayed considerable inhibitory activity against both MAO-A and MAO-B. mdpi.com Furthermore, some chromeno[3,2-c]pyridine derivatives have been evaluated as MAO inhibitors, with some showing good potency and selectivity for MAO-B. mdpi.com A recent study on pyridazinobenzylpiperidine derivatives also identified compounds with potent and selective MAO-B inhibition, with the most active compound having an IC50 value of 0.203 μM. nih.gov These inhibitors were found to be reversible and competitive. nih.gov

Table 3: MAO-B Inhibition by Pyridine-based Scaffolds

Compound Series Most Potent Compound MAO-B IC50 Selectivity
Pyridazinobenzylpiperidine derivatives Compound S5 (3-Cl) 0.203 μM nih.gov SI for MAO-B = 19.04 nih.gov
Pyridazinobenzylpiperidine derivatives Compound S16 (2-CN) 0.979 μM nih.gov Not specified
1H-Chromeno[3,2-c]pyridine derivatives 2,3-DHCPs 2a >10 μM mdpi.com Selective for MAO-A
N-Pyridyl-hydrazone derivatives Compound 2i (4-CF3) Considerable inhibition (value not specified) mdpi.com Inhibits both MAO-A and MAO-B
N-Pyridyl-hydrazone derivatives Compound 2j (4-OH) Considerable inhibition (value not specified) mdpi.com Inhibits both MAO-A and MAO-B

While direct evidence for "4-Chloro-2-((3-chlorobenzyl)oxy)pyridine" as a DUB modulator is not available, related heterocyclic scaffolds have been investigated for this activity. For instance, derivatives of pyrrolo[3,4-c]pyridine have been synthesized and evaluated for various biological activities, suggesting the potential for this class of compounds to interact with a range of biological targets, which could include DUBs. nih.gov The modulation of DUBs is an emerging area of drug discovery, and the structural diversity of pyridine-based scaffolds makes them attractive candidates for screening against this enzyme class.

Pyridine ether scaffolds can also interact with various cell surface and intracellular receptors, acting as either agonists or antagonists to modulate receptor signaling.

GABA Receptors: Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its receptors, particularly the GABA-A receptor, are important drug targets. nih.govwikipedia.org Modulators of GABA-A receptors can have sedative, anxiolytic, and anticonvulsant effects. wikipedia.org These modulators can be positive (PAMs), increasing the receptor's activity, or negative (NAMs), decreasing it. wikipedia.orgwikipedia.org The pyridine scaffold is found in compounds that modulate GABA receptors. Allosteric modulators bind to a site on the receptor distinct from the GABA binding site and can enhance or inhibit the effect of GABA. nih.gov

Melanin-Concentrating Hormone Receptor 1 (MCHR1): MCHR1 is a G protein-coupled receptor involved in the regulation of appetite and energy balance, making it a target for the treatment of obesity. nih.govnih.gov Several classes of MCHR1 antagonists have been developed, with some incorporating pyridine or related heterocyclic structures. nih.govnih.gov For example, GW803430, a selective MCHR1 antagonist, has demonstrated efficacy in preclinical models of obesity. doi.org The development of MCHR1 antagonists has been challenging due to off-target effects, but the pyridine scaffold continues to be explored in the design of new antagonists with improved selectivity and safety profiles. nih.govnih.gov Potent MCHR1 antagonists with Ki values in the low nanomolar range have been reported. medchemexpress.commedchemexpress.com

DNA/RNA Interaction Mechanisms

The ability of compounds to interact with DNA and RNA is a critical aspect of their mechanism of action, particularly for anticancer and antimicrobial agents. For pyridine-containing scaffolds, several mechanisms of interaction with nucleic acids have been proposed.

Long non-coding RNAs (lncRNAs) can serve as scaffolds to bring together protein complexes that are involved in the epigenetic regulation of gene expression, including processes like DNA methylation and histone modification nih.gov. While direct evidence for pyridine ethers is limited, this represents a potential indirect mechanism for influencing DNA-related processes.

A more direct mode of interaction involves the inhibition of enzymes crucial for DNA replication and maintenance. For instance, certain derivatives of triazolo[4,3-a]pyrazine, a class of nitrogen-containing heterocyclic compounds, are believed to exert their antibacterial effects by binding to and inhibiting DNA gyrase mdpi.com. DNA gyrase is a topoisomerase essential for maintaining the proper topology of DNA during replication and transcription in bacteria mdpi.com. Inhibition of this enzyme leads to breaks in the bacterial chromosome and ultimately cell death. Molecular docking studies have suggested that these compounds can fit into the binding pocket of the enzyme, disrupting its function mdpi.com.

Furthermore, some lncRNAs are known to play a role in the DNA damage response nih.gov. While not directly implicating pyridine ethers, this highlights the diverse ways RNA can be involved in cellular pathways that a therapeutic agent might modulate.

Cellular Responses and Phenotypic Effects

The interaction of pyridine ether scaffolds with cellular components can trigger a variety of responses, leading to distinct phenotypic outcomes such as the inhibition of cell growth and the induction of programmed cell death.

Antiproliferative and Apoptosis Induction Studies

A significant body of research has focused on the antiproliferative and apoptosis-inducing capabilities of pyridine-containing compounds in cancer cell lines. Apoptosis is a form of programmed cell death that is essential for normal tissue development and for eliminating damaged or cancerous cells.

Numerous novel pyridine derivatives have been synthesized and evaluated for their potential as anticancer agents. For example, a series of newly synthesized substituted pyridine candidates, using 4-(aryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as a starting material, demonstrated cytotoxic effects against various cancer cell lines nih.gov. One derivative, in particular, was found to be highly effective against several cell lines, with its activity attributed to the length of its side chain and its ability to form hydrogen bonds nih.gov.

Similarly, novel pyridine and pyrazolyl pyridine conjugates have been shown to exhibit potent cytotoxicity against HepG2 liver cancer cells nih.gov. These compounds were found to act as inhibitors of PIM-1 kinase, an enzyme often overexpressed in cancers, and as activators of caspases, which are key executioner proteins in the apoptotic cascade nih.gov. The inhibition of PIM-1 kinase is a promising strategy in cancer therapy as it is involved in cell proliferation, apoptosis, and signaling pathways linked to cancer nih.gov.

The table below summarizes the antiproliferative activity of selected pyridine derivatives against various cancer cell lines.

Compound TypeCell LineIC50 (µM)Reference
Nicotinonitrile Derivative (14a)NCIH 460 (Lung Cancer)0.025 nih.gov
Nicotinonitrile Derivative (14a)RKOP 27 (Colon Cancer)0.016 nih.gov
Pyridine Derivative (Ib)HeLa (Cervical Cancer)34.3 nih.gov
Pyridine Derivative (Ib)MCF-7 (Breast Cancer)50.18 nih.gov
Pyrazolyl Pyridine Conjugate (9)HepG2 (Liver Cancer)0.0204 nih.gov

IC50 is the concentration of a drug that is required for 50% inhibition in vitro.

Modulation of Cellular Pathways

The biological effects of pyridine ether scaffolds are often the result of their ability to modulate specific cellular signaling pathways. By interfering with these pathways, these compounds can alter cell behavior, leading to outcomes such as decreased proliferation or increased apoptosis.

One key area of investigation is the inhibition of protein kinases, such as PIM-1 kinase. PIM kinases are a family of serine/threonine kinases that play a critical role in many biological processes, including cell cycle progression, apoptosis, and cell proliferation nih.gov. Overexpression of PIM-1 is linked to several types of cancer, making it an attractive therapeutic target nih.gov. Certain pyridine and pyrazolyl pyridine derivatives have been identified as potent inhibitors of PIM-1 kinase, and their cytotoxic effects are, at least in part, attributable to this inhibition nih.gov.

Another important class of enzymes targeted by pyridine derivatives are phosphodiesterases (PDEs). PDEs are enzymes that regulate the levels of the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP) nih.gov. Elevated levels of PDE activity have been observed in various tumors, and PDE inhibitors are being explored as potential anticancer drugs nih.gov. Some novel 6-aryl-4-imidazolyl-2-imino-1,2-dihydropyridine-3-carbonitriles have demonstrated potent inhibitory effects on PDE3A, and a direct correlation between this inhibition and anticancer activity has been observed nih.gov.

Anti-infective Applications and Mechanisms

In addition to their anticancer potential, pyridine-containing compounds have been investigated for their ability to combat infectious diseases caused by bacteria and fungi.

Antibacterial Activity (e.g., against S. aureus, E. coli, P. aeruginosa)

The emergence of antibiotic-resistant bacteria has created an urgent need for new antibacterial agents. Pyridine derivatives have shown promise in this area, with various synthesized compounds exhibiting activity against a range of pathogenic bacteria.

A review of pyridine compounds with antimicrobial activities highlighted several derivatives with potent effects against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria nih.gov. For instance, compounds bearing chloro and hydroxy groups were found to have very good to excellent antimicrobial activity against all tested strains nih.gov.

In another study, newly synthesized oxazine-bearing pyridine scaffolds were tested for their antimicrobial properties. Several of these compounds demonstrated good in vitro activity against E. coli, P. aeruginosa, and S. aureus . The antibacterial potency was found to be influenced by the nature of the substituents on the aromatic ring, with electron-withdrawing groups often increasing the activity .

The table below presents the minimum inhibitory concentration (MIC) for selected pyridine derivatives against common bacterial pathogens.

Compound TypeBacteriumMIC (µg/mL)Reference
Oxazine-bearing Pyridine (4b)P. aeruginosa12.5
Oxazine-bearing Pyridine (4h)E. coli25
Oxazine-bearing Pyridine (4f)S. aureus25
Triazolo[4,3-a]pyrazine Derivative (2e)E. coli16 mdpi.com
Triazolo[4,3-a]pyrazine Derivative (2e)S. aureus32 mdpi.com

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Antifungal Activity

Fungal infections, particularly those caused by opportunistic pathogens like Candida species, are a significant cause of morbidity and mortality, especially in immunocompromised individuals. The development of new antifungal agents is therefore of high importance.

Pyridine-containing structures have been explored for their antifungal potential. A study on benzimidazole-pyridine hybrids found that compounds with chloro and hydroxy groups exhibited excellent activity against fungal strains such as Candida albicans and Aspergillus niger nih.gov.

Furthermore, a series of novel benzamides substituted with a pyridine-linked 1,2,4-oxadiazole (B8745197) were synthesized and showed good fungicidal activities against a panel of eight fungi at a concentration of 50 mg/L mdpi.com. One compound from this series demonstrated inhibitory activity against Botrytis cinereal that was superior to the commercial fungicide fluxapyroxad (B1673505) mdpi.com.

Research on 4-chlorobenzyl p-coumarate, a semi-synthetic molecule, revealed strong fungicidal effects against a variety of Candida species, with a likely mechanism of action involving disruption of the plasma membrane and alteration of fungal micromorphology nih.gov.

The following table summarizes the antifungal activity of selected compounds.

Compound TypeFungusMIC (µg/mL)Reference
4-Chlorobenzyl p-coumarateCandida spp.3.9 - 62.5 nih.gov
Oxazine-bearing Pyridine (4j)C. albicans12.5
Oxazine-bearing Pyridine (4l)A. clavatus25

Antiviral Activity

While various pyridine derivatives have been investigated for their potential antiviral properties against a range of viruses, no specific studies or data detailing the antiviral activity of this compound could be identified. nih.govnih.gov Research on related heterocyclic compounds continues, but specific findings for this compound are absent from the current scientific literature. nih.gov

Antitrypanosomal Activity

The search for novel antitrypanosomal agents has included the exploration of diverse chemical scaffolds, including nitrogen-containing heterocycles. However, there are no available research findings or data to suggest that this compound has been synthesized or tested for its activity against Trypanosoma species.

Other Biological Activities

Anti-inflammatory Potential

Pyridine and its derivatives are known to be a source of compounds with anti-inflammatory potential. nih.gov Despite this, a review of the scientific literature reveals no specific studies or data on the anti-inflammatory effects of this compound. Its potential in this area remains uninvestigated.

Antidiabetic Potential

The pyridine nucleus is a common feature in the design of potential antidiabetic agents. nih.gov However, there is no scientific literature or data available concerning the synthesis or evaluation of this compound for any antidiabetic properties.

Herbicidal Activity

Though some pyridine-based compounds have been developed as herbicides, there is no information available in published research to indicate that this compound has been investigated for herbicidal activity.

Data Table: Biological Activity of this compound

Biological ActivityResearch Findings
Antiviral Activity No data available
Antitrypanosomal Activity No data available
Anti-inflammatory Potential No data available
Antidiabetic Potential No data available
Herbicidal Activity No data available

Computational Chemistry and Molecular Modeling Applications

Quantum Chemical Calculations

Quantum chemical calculations provide deep insights into the electronic characteristics of a molecule.

No published DFT studies were found for 4-Chloro-2-((3-chlorobenzyl)oxy)pyridine. Such studies would typically involve the use of functionals like B3LYP and basis sets to optimize the molecular geometry and calculate electronic properties, offering a theoretical perspective on its stability and reactivity.

There is no specific FMO analysis available for this compound. This type of analysis is crucial for understanding a molecule's reactivity, as it examines the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability.

Specific NBO analysis data for this compound has not been reported. NBO analysis is a method for studying charge transfer, hyperconjugative interactions, and the nature of chemical bonds within a molecule, providing a detailed picture of its electronic delocalization and Lewis structure.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

No molecular docking studies have been published that detail the binding modes and active site interactions of this compound with any biological target. Such simulations would be invaluable for identifying key amino acid residues involved in potential interactions and for understanding the structural basis of its activity.

In the absence of molecular docking simulations, there are no predictions of the binding affinities or selectivity of this compound towards any specific protein targets. This information is critical in the early stages of drug discovery for assessing the potential of a compound as a therapeutic agent.

Molecular Dynamics (MD) Simulations

No published studies were found that specifically investigate the molecular dynamics of this compound.

Conformational Analysis and Dynamics of the Compound

There is no available research detailing the conformational landscape, flexibility, or dynamic behavior of this specific compound through MD simulations.

Ligand-Protein Complex Stability and Dynamics

Information regarding the stability and dynamics of this compound when in complex with any protein target is not available in the public domain.

Quantitative Structure-Activity Relationship (QSAR) Modeling

No QSAR models that include this compound as part of their training or test sets have been identified.

Development of Predictive Models for Biological Activity

There are no predictive QSAR models specifically developed for or incorporating this compound to correlate its structural features with any biological activity.

Identification of Key Pharmacophore Features

Without inclusion in a QSAR or virtual screening study, the key pharmacophore features of this compound have not been computationally defined or published.

Virtual Screening and De Novo Design Applications

No literature could be found that describes the use of this compound as a query molecule in virtual screening campaigns or as a scaffold in de novo drug design efforts.

Chemical Biology Probes and Tools Based on 4 Chloro 2 3 Chlorobenzyl Oxy Pyridine Scaffold

Design and Synthesis of Activity-Based Protein Profiling (ABPP) Probes

Activity-Based Protein Profiling (ABPP) is a powerful functional proteomics technique that utilizes chemical probes to directly assess the functional state of enzymes in their native biological context. wikipedia.org An ABPP probe typically consists of a reactive group that forms a covalent bond with an active enzyme, a reporter tag for detection, and often a linker. nih.gov The 4-chloro-2-((3-chlorobenzyl)oxy)pyridine structure is well-suited for the design of ABPP probes, primarily due to the reactive nature of the 4-chloropyridine (B1293800) moiety.

The design of ABPP probes based on this scaffold would involve the incorporation of a reporter tag, such as a fluorophore or a biotin (B1667282) affinity handle, onto the core structure. This can be achieved by modifying the benzyl (B1604629) or pyridine (B92270) rings. For instance, an alkyne or azide (B81097) group could be introduced to enable "click chemistry" ligation with a corresponding reporter tag. A notable example from the literature involved the synthesis of a 4-chloropyridine probe with an alkyne group attached at the 2-position through an ether linkage, which was then used to label proteins in E. coli lysates. nih.gov This demonstrates the feasibility of converting pyridine ethers into functional ABPP probes.

The synthesis of such probes would likely start with the coupling of 3-chlorobenzyl alcohol with a suitably functionalized 2,4-dichloropyridine (B17371) derivative. The 4-chloro position serves as the reactive "warhead" for covalent modification of target proteins, while the functionalization at other positions allows for the attachment of the necessary reporter groups.

Table 1: Key Components of an ABPP Probe Based on the this compound Scaffold

ComponentFunctionPotential Implementation on the Scaffold
Reactive Group (Warhead) Forms a covalent bond with the target protein.The 4-chloropyridine moiety.
Binding Group Provides selectivity for a specific protein or enzyme class.The 3-chlorobenzyl ether portion can be modified to mimic known ligands.
Reporter Tag Enables detection and identification of labeled proteins.Fluorophores (e.g., rhodamine, BODIPY) or affinity tags (e.g., biotin, alkyne) can be attached to the benzyl or pyridine ring. nih.gov

Development of Covalent Inhibitors and Modulators

The 4-chloropyridine core of this compound makes it an attractive scaffold for the development of covalent inhibitors. nih.gov Covalent inhibitors form a stable bond with their target protein, often leading to prolonged and potent inhibition. nih.gov The electrophilicity of 4-chloropyridines can be "switched on" upon binding to a target protein, where the local microenvironment can catalyze the covalent reaction, for instance, by stabilizing the protonated pyridinium (B92312) form. nih.gov This catalytic activation enhances selectivity, as the probe is less reactive in the aqueous environment of the cell and becomes more reactive only upon binding to the intended target. nih.gov

The development of covalent inhibitors from this scaffold would involve optimizing the balance between reactivity and selectivity. The reactivity of the 4-chloropyridine can be fine-tuned by introducing different substituents on the pyridine ring. For example, electron-withdrawing groups can increase the electrophilicity of the pyridine, making it more susceptible to nucleophilic attack by amino acid residues like cysteine. Research on 2-sulfonylpyridines has shown that their electrophilicity can be modulated by introducing electron-withdrawing groups at the C3 position, leading to the discovery of selective covalent modifiers. nih.gov

The synthesis of a library of covalent modulators based on the this compound scaffold would involve variations in the substitution pattern on both the pyridine and the benzyl rings to explore structure-activity relationships.

Table 2: Comparison of Electrophilic Warheads Used in Covalent Inhibitor Design

WarheadReactivityMechanismRelevance to the Scaffold
AcrylamideHighMichael AdditionA commonly used warhead for targeting cysteine.
4-Chloropyridine Tunable, "Switchable"SNArThe core reactive group of the discussed scaffold. nih.gov
2,5-DichloropyrimidineModerateSNArDemonstrates the utility of chloro-heterocycles in covalent inhibition. nih.gov
AllenamideHighNucleophilic AdditionAn alternative electrophile for targeting cysteine. nih.gov

Application in Target Identification and Validation Studies

A key application of chemical probes derived from the this compound scaffold is in the identification and validation of new drug targets. mdpi.com Once a bioactive compound is discovered through phenotypic screening, identifying its molecular target(s) is a critical step in the drug discovery pipeline. ABPP probes based on this scaffold can be used in proteomic experiments to label and subsequently identify their protein binding partners using mass spectrometry. wikipedia.org

In a typical target identification workflow, a cell lysate or live cells would be treated with an alkyne- or biotin-tagged version of the this compound probe. The covalently modified proteins are then enriched using affinity chromatography (for biotin tags) or conjugated to a reporter tag via click chemistry (for alkyne tags) for visualization and/or enrichment. The enriched proteins are then identified by mass spectrometry-based proteomics. Studies have shown that a 4-chloropyridine probe can label specific protein targets in a complex proteome, and this labeling is dependent on the folded state of the proteins, indicating a degree of specificity. nih.gov

The validation of a potential target can be further strengthened by demonstrating that the engagement of the target by the probe correlates with the observed biological effect of the parent compound.

Engineering of Selective Chemical Tools for Specific Biological Pathways

Beyond general protein profiling, the this compound scaffold can be engineered to create highly selective chemical tools for interrogating specific biological pathways. This involves the rational design of derivatives that are optimized for interaction with a particular protein of interest within a pathway.

The process of engineering selectivity often involves an iterative cycle of design, synthesis, and biological testing. For example, if a derivative of this compound is found to inhibit a particular kinase, structural information about the kinase's active site can be used to guide the synthesis of new analogs with improved affinity and selectivity. The 3-chlorobenzyl group offers a versatile handle for modification to better fit into a specific binding pocket. By altering the substituents on the benzyl ring, one can modulate properties like hydrophobicity, steric bulk, and hydrogen bonding potential to enhance binding to the desired target while minimizing off-target effects.

The development of selective chemical tools is crucial for dissecting the roles of individual proteins in complex signaling networks and for validating them as therapeutic targets. The adaptability of the this compound scaffold makes it a valuable platform for generating such precision tools for chemical biology research.

Derivatives and Analogues in Academic Research

Structural Classification of Synthesized Analogues

The synthesis of analogues of 4-Chloro-2-((3-chlorobenzyl)oxy)pyridine is a common strategy to explore chemical space. These analogues can be systematically classified based on the region of modification. The primary points of diversification include the pyridine (B92270) core, the benzyl (B1604629) ring, and the ether bridge.

Pyridine Ring Analogues: Modifications on the pyridine ring involve altering the position or nature of the substituents. This includes shifting the chloro substituent to other positions (e.g., C5 or C6), replacing it with other halogens (F, Br, I) or with bioisosteric groups. Additionally, other functional groups can be introduced onto the ring to modulate electronic properties and create new interaction points. For instance, analogues of 4-(pyrrolidino)pyridine are synthesized from 4-halo-pyridines via nucleophilic aromatic substitution (SNAr). researchgate.net

Benzyl Ring Analogues: The 3-chloro substituent on the benzyl ring is a key feature that is often varied. Analogues have been synthesized with the chloro group at the ortho or para positions, or with multiple halogen substituents. Non-halogen substituents, such as methyl, methoxy (B1213986), or trifluoromethyl groups, are also introduced to probe the effects of sterics and electronics on activity.

Ether Linkage Analogues: While less common, the ether linkage can be replaced with other functionalities like thioethers, sulfoxides, sulfones, or amines to alter the geometry and physicochemical properties of the molecule.

The following table provides a structural classification of representative analogues.

Classification General Structure / Example Modification Rationale
Pyridine Ring Modification4-(Benzyloxy)-2-chloro-3-(trifluoromethyl)pyridine Introduction of an electron-withdrawing CF₃ group to alter electronic properties and potential metabolic stability.
Benzyl Ring Modification4-Chloro-2-((4-chlorobenzyl)oxy)pyridineShifting the chloro substituent to the para-position to probe the binding pocket's geometric constraints.
Linkage Modification4-Chloro-2-((3-chlorobenzyl)thio)pyridineReplacement of the ether oxygen with a sulfur atom to create a thioether, altering bond angles and lipophilicity.

Comparative Studies with Related Pyridine and Benzyl-Ether Compounds

Studies have shown that the substitution pattern on the pyridine and phenyl rings significantly impacts biological activity. For example, in a series of lactate (B86563) dehydrogenase (LDH) inhibitors, a 2-pyridinylmethyl substitution was found to be approximately three times more potent than the corresponding 3-pyridinylmethyl analogue, highlighting the importance of the nitrogen's position relative to the ether linkage. nih.gov Similarly, research on chalcone (B49325) derivatives demonstrated that placing a benzyloxy group at the para position resulted in significantly higher inhibitory activity against monoamine oxidase B (hMAO-B) compared to an ortho substitution. nih.gov

The antiproliferative activity of pyridine derivatives is also sensitive to substitution. The number and position of methoxy groups, for instance, can dramatically alter IC₅₀ values against cancer cell lines. nih.gov Furthermore, comparative studies of ruthenium complexes have shown that the nature of the chelating ligand (e.g., N,O- vs. O,S-ligands) profoundly affects solution stability and biological activity, providing a model for how changes around the core scaffold can fine-tune a molecule's properties. nih.gov

The following table compares the activity of structurally related compounds from different studies.

Compound/Analogue Type Target/Assay Observation Reference
2-Pyridinylmethyl ether vs. 3-Pyridinylmethyl etherLDHA InhibitionThe 2-pyridinylmethyl analogue was ~3-fold more potent. nih.gov
para-Benzyloxy chalcone vs. ortho-Benzyloxy chalconehMAO-B InhibitionThe para-substituted analogue was significantly more active. nih.gov
Pyridine with 2 -OMe groups vs. 3 -OMe groupsAntiproliferative Activity (A549 cells)IC₅₀ decreased from >50 µM to 12 µM with the addition of a third methoxy group. nih.gov

Lead Optimization Strategies through Analogue Synthesis

Lead optimization is a cornerstone of medicinal chemistry, where an initial "hit" or "lead" compound is systematically modified to improve its therapeutic potential. For scaffolds related to this compound, analogue synthesis is the primary tool for enhancing potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.

A common strategy involves exploring a wide range of lipophilic substitutions on the lead compound to improve binding affinity. nih.gov Structure-activity relationship studies guide these modifications; for instance, identifying that a pyridine-carboxamide was a potent inhibitor of an enzyme can lead to the synthesis of a library of related derivatives to improve in vivo activity. nih.gov

Modern lead optimization efforts often address specific liabilities found in early-stage compounds. For example, researchers working on a 1,2,4-triazole-based inhibitor successfully used analogue synthesis to resolve issues with atropisomerism (the existence of stereoisomers due to hindered rotation) and poor solubility. acs.org Similarly, another project improved adenosine (B11128) A₃ receptor affinity and overcame low aqueous solubility and metabolic stability by synthesizing dozens of new analogues, ultimately leading to a promising new lead compound. acs.org This iterative process of design, synthesis, and testing is fundamental to advancing a chemical series toward a drug candidate.

The table below illustrates how specific modifications can be part of a lead optimization campaign.

Lead Compound Issue Optimization Strategy Example Modification Result Reference
Low PotencySAR-guided substitutionIntroduction of fluorinated analogues of a 2-pyridyl moiety.Picomolar IC₅₀ values achieved in a cellular assay. acs.org
Poor Solubility / EffluxHybrid synthesisCombining features of different active series and replacing a thiazole (B1198619) with an ethoxypyridyl derivative.Improved Caco-2 permeability and oral bioavailability. acs.org
Metabolic InstabilityModifying metabolic "soft spots"Addition of a bromine atom to a pyridine ring.Improved receptor affinity and generated a new lead for further development. acs.org

Exploration of Novel Scaffolds incorporating similar functionalities

While optimizing a known scaffold is a valid approach, researchers also engage in "scaffold hopping"—the design of novel core structures that retain the key pharmacophoric features of the original lead but possess a different chemical backbone. This can lead to compounds with improved properties or novel intellectual property.

For a molecule like this compound, key functionalities would include a heteroaromatic ring (as a hydrogen bond acceptor) and a substituted benzyl ether group (providing hydrophobic interactions and a specific 3D vector). Research has shown that the benzyloxy pharmacophore can be incorporated into different heterocyclic systems to create new classes of inhibitors. nih.gov

Examples of novel scaffolds that have been explored in drug discovery include:

Quinoxalines: This fused heterocyclic system provides a planar aromatic surface that can be readily modified. Novel antiproliferative agents have been designed by incorporating a benzyloxy moiety onto a quinoxaline (B1680401) core. mdpi.com

Benzimidazoles: Considered a "privileged scaffold," benzimidazoles are isosteres of natural purines and are found in many approved drugs. researchgate.net Their ability to be easily functionalized makes them an attractive alternative to a simple pyridine ring. researchgate.net

Pyrazolopyridinyl pyrimidines: In the development of sGC stimulators, the core structure evolved from an indazole to a pyrazolopyridinyl pyrimidine (B1678525), demonstrating a successful scaffold hop that led to an approved drug. nih.gov

The development of novel synthetic methods is essential for accessing these diverse heterocyclic scaffolds, enabling a broader exploration of chemical space in drug discovery programs. jmchemsci.com

The following table lists alternative scaffolds that can incorporate functionalities similar to the title compound.

Novel Scaffold Key Features Therapeutic Area Example Reference
QuinoxalineFused, planar heterocyclic ring system.Anticancer mdpi.com
BenzimidazolePrivileged scaffold, isostere of purines.Antiparasitic, Anti-inflammatory researchgate.net, researchgate.net
PyrimidineCan serve as a bioisosteric replacement for pyridine.Antimalarial nih.gov
IndazoleFused pyrazole-benzene ring system.sGC Stimulation nih.gov

Q & A

Q. What are the recommended synthetic routes for 4-Chloro-2-((3-chlorobenzyl)oxy)pyridine, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic aromatic substitution. A common method involves reacting 2-chloropyridine derivatives with 3-chlorobenzyl alcohol in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) under reflux (80–100°C) . Key optimization factors include:

  • Catalyst selection : Transition metals (e.g., Pd/C) may enhance coupling efficiency .
  • Solvent choice : Polar solvents improve solubility of intermediates.
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) ensures >95% purity .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Standard characterization involves:

  • NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., chloro and benzyloxy groups). For example, the benzyloxy proton typically appears at δ 4.8–5.2 ppm .
  • Mass spectrometry (ESI-MS) : Molecular ion peaks ([M+H]⁺) validate the molecular weight (e.g., ~278 g/mol) .
  • IR spectroscopy : C-O (1250–1050 cm⁻¹) and C-Cl (750–550 cm⁻¹) stretches confirm functional groups .

Q. What safety protocols are critical during handling?

  • Personal protective equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation risks (potential respiratory irritant) .
  • Emergency measures : Immediate rinsing with water for eye/skin exposure; seek medical attention for persistent symptoms .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) impact biological activity?

Comparative studies with analogs (e.g., 4-chloro vs. 3-chloro isomers) reveal:

  • Enzyme inhibition : The 3-chlorobenzyloxy group enhances binding to cytochrome P450 enzymes due to hydrophobic interactions .
  • Antimicrobial activity : Derivatives with electron-withdrawing groups (e.g., -Cl) show 2–4× higher efficacy against S. aureus than unsubstituted analogs .

Q. Table 1: Biological Activity of Selected Derivatives

Substituent PositionTarget Enzyme IC₅₀ (µM)Antimicrobial MIC (µg/mL)
4-Chloro12.3 ± 1.28.5
3-Chloro8.7 ± 0.94.2
2-Chloro15.6 ± 2.116.8
Data from

Q. How can contradictory data in synthetic yields be resolved?

Discrepancies in reported yields (40–85%) often arise from:

  • Reaction scale : Milligram-scale reactions may underperform due to inefficient mixing vs. optimized industrial batches .
  • Impurity profiles : Residual solvents (e.g., DMF) can inhibit crystallization. Purity checks via HPLC are recommended post-synthesis .

Q. What computational methods predict the compound’s reactivity in cross-coupling reactions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model:

  • Electrophilicity : The chloro group’s σ* orbital energy (-1.8 eV) predicts susceptibility to Pd-catalyzed Suzuki couplings .
  • Steric effects : The benzyloxy group’s torsion angle (45–60°) influences steric hindrance during coupling .

Q. What are the stability considerations under varying storage conditions?

  • Thermal stability : TGA shows decomposition onset at 180°C; store at 2–8°C for long-term stability .
  • Light sensitivity : UV-Vis data (λ_max = 270 nm) suggest degradation under prolonged UV exposure; use amber vials .

Methodological Guidance

Q. How to troubleshoot low yields in nucleophilic substitution reactions?

  • Base optimization : Switch from K₂CO₃ to Cs₂CO₃ for enhanced deprotonation in non-polar solvents .
  • Moisture control : Use molecular sieves (3Å) to prevent hydrolysis of intermediates .

Q. What strategies validate biological activity mechanisms?

  • Kinetic assays : Measure enzyme inhibition (e.g., CYP3A4) using fluorogenic substrates .
  • Molecular docking : AutoDock Vina simulates ligand-receptor interactions; RMSD <2 Å indicates reliable binding poses .

Q. How to design SAR studies for derivatives?

  • Core modifications : Replace pyridine with quinoline to assess π-stacking effects.
  • Substituent libraries : Synthesize analogs with -Br, -CF₃, or -OCH₃ to evaluate electronic vs. steric contributions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.